molecular formula C15H13NO2 B016743 (S)-(+)-4-(2,3-Epoxypropoxy)carbazole CAS No. 95093-95-1

(S)-(+)-4-(2,3-Epoxypropoxy)carbazole

Cat. No.: B016743
CAS No.: 95093-95-1
M. Wt: 239.27 g/mol
InChI Key: SVWKIGRDISDRLO-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-4-(2,3-Epoxypropoxy)carbazole typically involves the reaction of 4-hydroxycarbazole with (S)-epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the epoxypropoxy group . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-4-(2,3-Epoxypropoxy)carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted carbazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-(+)-4-(2,3-Epoxypropoxy)carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-(+)-4-(2,3-Epoxypropoxy)carbazole involves its interaction with specific molecular targets and pathways. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of the chiral center allows for enantioselective interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-[[(2S)-oxiran-2-yl]methoxy]-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWKIGRDISDRLO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Carvedilol (4 g) was dissolved in 76 mL dioxane at room temperature, and 110 mL of water were added in portions of about 10 mL to the stirred solution. The resulting solution was left at room temperature without stirring for about 15 h, then the crystalline precipitate which had formed was filtered through a buchner funnel and dried in desiccator at room temperature (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Carvedilol (4 g) was dissolved in 267 mL dioxane/water in the ratio 1:1.4 respectively by heating the mixture under stirring at 55° C. water bath. The resulting solution was left at room temperature without stirring for about 15 h then the crystals were filtered through a buchner funnel and dried in a desiccator (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
267 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you describe the reaction of (S)-(+)-4-(2,3-Epoxypropoxy)carbazole with isopropyl amine as detailed in the first research paper?

A2: The first research paper [] outlines a reaction where this compound reacts with isopropyl amine in methanol. This reaction targets the epoxide ring present in the this compound structure. The nucleophilic amine group of isopropyl amine attacks the less hindered carbon of the epoxide ring, leading to ring opening and formation of a new chiral center. The reaction proceeds with inversion of configuration at the attacked carbon, yielding the (S)-(-)-(1-carbazol-4-yloxy)-3-isopropylaminopropan-2-ol hydroacetate after treatment with acetic acid. This exemplifies the use of this compound as a versatile chiral building block for synthesizing various optically active carbazole derivatives.

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